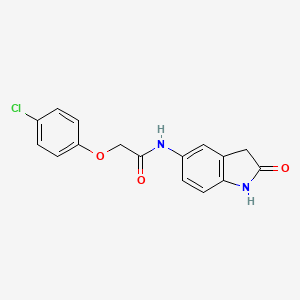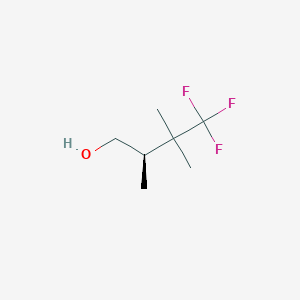
5-(Bromomethyl)-2-methyl-1H-imidazole;hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Bromomethyl)-2-methyl-1H-imidazole;hydrobromide is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a bromomethyl group at the 5-position and a methyl group at the 2-position of the imidazole ring, with an additional hydrobromide salt form. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-2-methyl-1H-imidazole;hydrobromide typically involves the bromomethylation of 2-methyl-1H-imidazole. One common method is the reaction of 2-methyl-1H-imidazole with paraformaldehyde and hydrobromic acid (HBr) in acetic acid (AcOH). This reaction proceeds under mild conditions and yields the desired bromomethylated product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
5-(Bromomethyl)-2-methyl-1H-imidazole;hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). These reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4) can be used, depending on the desired transformation.
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding substituted imidazole derivatives, such as azido, thiocyanato, or methoxy imidazoles.
Oxidation and Reduction: The products depend on the specific reaction conditions and reagents used.
科学的研究の応用
5-(Bromomethyl)-2-methyl-1H-imidazole;hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for studying their functions and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 5-(Bromomethyl)-2-methyl-1H-imidazole;hydrobromide involves the reactivity of the bromomethyl group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
類似化合物との比較
Similar Compounds
- 5-(Chloromethyl)-2-methyl-1H-imidazole;hydrochloride
- 5-(Iodomethyl)-2-methyl-1H-imidazole;hydroiodide
- 5-(Hydroxymethyl)-2-methyl-1H-imidazole
Uniqueness
5-(Bromomethyl)-2-methyl-1H-imidazole;hydrobromide is unique due to the presence of the bromomethyl group, which imparts higher reactivity compared to its chloro and iodo analogs. This increased reactivity makes it a valuable intermediate in various chemical transformations and applications.
特性
IUPAC Name |
5-(bromomethyl)-2-methyl-1H-imidazole;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2.BrH/c1-4-7-3-5(2-6)8-4;/h3H,2H2,1H3,(H,7,8);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPUNMJHREFNVKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1)CBr.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Br2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[5-(1-Chloroethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2613217.png)

![3-[(1Z)-1-{2-[4-(3-chlorothiophen-2-yl)-1,3-thiazol-2-yl]hydrazin-1-ylidene}ethyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B2613220.png)







![2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2613230.png)

